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Compound of Interest

Compound Name: 1-tert-Butoxyoctan-2-ol

Cat. No.: B15433748 Get Quote

Foreword: Initial literature searches for the target compound, 1-tert-Butoxyoctan-2-ol, did not

yield specific data regarding its synthesis, chiral properties, or related experimental protocols.

Due to this lack of available information, this guide focuses on a structurally similar and

extensively documented chiral alcohol, 2-Octanol, to provide researchers and drug

development professionals with a relevant and practical technical overview. 2-Octanol serves

as an excellent model for understanding the principles of chirality, enantioselective synthesis,

and analytical characterization of secondary alcohols.

Introduction
Chirality is a fundamental property in molecular science, particularly critical in the fields of

pharmacology and materials science. Enantiomers of a chiral molecule, while possessing

identical physical properties in an achiral environment, can exhibit profoundly different

biological activities, toxicities, and sensory properties. 2-Octanol (CH₃CH(OH)(CH₂)₅CH₃) is a

secondary fatty alcohol that possesses a single stereocenter at the C2 position, making it a

simple yet important model for studying stereoisomerism. Its enantiomers, (R)-(-)-2-octanol and

(S)-(+)-2-octanol, are valuable chiral building blocks used in the synthesis of pharmaceuticals,

agrochemicals, liquid crystals, and as specific flavor and fragrance components.[1][2][3] This

guide provides an in-depth overview of the methods used to obtain enantiopure 2-octanol and

the analytical techniques for verifying its chiral purity.
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The enantiomers of 2-octanol share most physical properties but differ in their interaction with

plane-polarized light, a defining characteristic of chiral molecules.

Property (R)-(-)-2-Octanol (S)-(+)-2-Octanol
Racemic (±)-2-
Octanol

CAS Number 6169-06-8 5978-70-1 123-96-6[4]

Molecular Formula C₈H₁₈O C₈H₁₈O C₈H₁₈O

Molecular Weight 130.23 g/mol [5] 130.23 g/mol [5] 130.23 g/mol [5]

Boiling Point ~178-181 °C[5] ~178-181 °C[5] ~178-181 °C[5]

Density (20°C) ~0.82 g/cm³[6] ~0.82 g/cm³[6] ~0.82 g/cm³[6]

Specific Rotation -9.9° (17°C, D-line)[5] +9.9° (Calculated) 0°

Strategies for Enantiopure Synthesis
Obtaining single enantiomers of 2-octanol is primarily achieved through two major strategies:

asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture.

Asymmetric Synthesis: Biocatalytic Reduction of 2-
Octanone
The most direct method for producing a single enantiomer is the asymmetric reduction of the

prochiral ketone, 2-octanone. This is often accomplished with high enantioselectivity using

whole-cell biocatalysts or isolated enzymes (ketoreductases/alcohol dehydrogenases).[7][8]

These biocatalysts deliver a hydride to one specific face of the carbonyl group, leading to the

preferential formation of one enantiomer.

A notable example involves the use of the microorganism Oenococcus oeni, which catalyzes

the reduction of 2-octanone to (R)-2-octanol with high enantiomeric excess (>98% e.e.).[1] The

process often utilizes a biphasic system (aqueous/organic) to overcome the low solubility of the

substrate and product in the aqueous medium required for enzyme activity.[1]
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Caption: Asymmetric reduction of 2-octanone to enantiopure 2-octanol.

Kinetic Resolution of Racemic 2-Octanol
Kinetic resolution is a widely used method that separates enantiomers from a racemic mixture

by taking advantage of their different reaction rates with a chiral catalyst or reagent. For 2-

octanol, this is commonly performed via lipase-catalyzed enantioselective acylation.[9][10]

In this process, a lipase (e.g., from Candida antarctica Lipase B, known as Novozym 435)

selectively catalyzes the acylation (esterification) of one enantiomer at a much faster rate than

the other.[11] Using an acyl donor like vinyl acetate, the reaction proceeds until approximately

50% conversion, yielding a mixture of one enantiomer as an ester (e.g., (R)-2-octyl acetate)

and the unreacted enantiomer as the alcohol (e.g., (S)-2-octanol).[9] These two products, now

being different chemical compounds (an ester and an alcohol), can be easily separated by

standard techniques like column chromatography.

Racemic (±)-2-Octanol
(R)- and (S)- mixture

Reaction (to ~50% conversion)

Chiral Catalyst (Lipase)
+ Acyl Donor (Vinyl Acetate)

Product Mixture Chromatographic
Separation

Unreacted Enantiomer
(e.g., (S)-2-Octanol)

High e.e.

Esterified Enantiomer
(e.g., (R)-2-Octyl Acetate)

High e.e.

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15433748?utm_src=pdf-body-img
https://www.researchgate.net/publication/291794850_Resolution_of_2-octanol_via_lipase-catalyzed_enantioselective_acetylation_in_organic_solvents
https://www.jocpr.com/articles/lipasescatalyzed-enantioselective-kinetic-resolution-of-alcohols.pdf
https://www.researchgate.net/publication/230572935_Syntheses_of_Enantiopure_Aliphatic_Secondary_Alcohols_and_Acetates_by_Bioresolution_with_Lipase_B_from_Candida_antarctica
https://www.researchgate.net/publication/291794850_Resolution_of_2-octanol_via_lipase-catalyzed_enantioselective_acetylation_in_organic_solvents
https://www.benchchem.com/product/b15433748?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15433748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Lipase-catalyzed kinetic resolution of racemic 2-octanol.

Quantitative Data Summary
The following table summarizes representative results from different enantioselective methods.

Method
Catalyst /
Enzyme

Product
Conversion
(%)

Enantiomeri
c Excess
(e.e.) (%)

Reference

Asymmetric

Reduction

Oenococcus

oeni

CECT4730

(R)-2-Octanol >95 >98 [1]

Kinetic

Resolution

Pseudomona

s fluorescens

lipase (PFL)

(S)-2-Octanol 51 >99 [9]

Dynamic

Kinetic

Resolution

Ru Complex

+ Candida

antarctica

lipase B

(R)-2-Octyl

Acetate
98 (Yield) >98 [12]

Detailed Experimental Protocols
Protocol: Asymmetric Reduction of 2-Octanone
Adapted from Liu et al., 2010[1]

Biocatalyst Preparation: Cultivate Oenococcus oeni CECT4730 cells and harvest by

centrifugation. Wash the wet cells with a buffer (e.g., 300 mmol L⁻¹ Tris-borate, pH 8.0).

Reaction Setup: Prepare a biphasic system in a sealed reaction vessel.

Aqueous Phase: 10 mL of 300 mmol L⁻¹ Tris-borate buffer (pH 8.0).

Organic Phase: 10 mL of n-nonane containing 2-octanone at a concentration of 78 mmol

L⁻¹.
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Initiation: Add 0.5 g of the prepared wet cells to the biphasic system. For cofactor

regeneration, a co-substrate like glucose may be added.

Incubation: Incubate the vessel at 30°C with agitation (e.g., 150 rpm) for 24 hours.

Workup and Analysis:

Separate the organic phase from the aqueous phase.

Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate) to

recover any remaining product.

Combine the organic phases, dry over anhydrous Na₂SO₄, and filter.

Analyze the product for conversion and enantiomeric excess using chiral gas

chromatography (see Protocol 5.3).

Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-
Octanol
Based on principles from Rocha et al., 2012[11]

Reaction Setup: In a screw-capped vial, dissolve racemic 2-octanol (1 mmol) and vinyl

acetate (2-3 mmol, as acyl donor) in a suitable organic solvent (e.g., 5 mL of n-hexane).

Enzyme Addition: Add the immobilized lipase catalyst (e.g., 20-50 mg of Novozym 435,

Candida antarctica lipase B).

Incubation: Seal the vial and place it in an orbital shaker at a controlled temperature (e.g.,

30-40°C).

Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing

them by GC to determine the conversion percentage. Stop the reaction when it reaches

approximately 50% conversion to maximize the e.e. of both the remaining alcohol and the

formed ester.

Workup and Separation:
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Filter off the immobilized enzyme (which can be washed and reused).

Remove the solvent from the filtrate under reduced pressure.

Separate the resulting (S)-2-octanol and (R)-2-octyl acetate using silica gel column

chromatography.

Analyze both fractions for enantiomeric excess via chiral GC.

Protocol: Chiral Gas Chromatography (GC) Analysis
Adapted from Gonzalez-Sabín et al., 2004[13]

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and

a chiral capillary column.

Column: A common choice is a cyclodextrin-based column, such as CP Chirasil-DEX CB

(25 m x 0.25 mm, 0.25 µm film thickness).[13]

Sample Preparation: Dilute a small amount of the sample (e.g., the 2-octanol product or its

acetate derivative) in a suitable solvent like hexane or ethyl acetate.

GC Conditions:

Carrier Gas: Hydrogen or Helium.

Injector Temperature: 230°C.

Detector Temperature: 250°C.

Oven Temperature Program: An example program could be: hold at 70°C for 2 min, ramp

at 2°C/min to 120°C, then hold for 5 min. This program must be optimized for the specific

column and analytes.

Analysis: Inject the sample. The two enantiomers will have different retention times on the

chiral column. The enantiomeric excess (% e.e.) is calculated from the peak areas of the two

enantiomers (E1 and E2) using the formula: % e.e. = |(Area E1 - Area E2) / (Area E1 + Area

E2)| x 100.
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Caption: Principle of chiral separation by gas chromatography.

Conclusion
While information on 1-tert-Butoxyoctan-2-ol is scarce, the study of 2-octanol provides a

robust and comprehensive framework for understanding the synthesis and analysis of simple

chiral alcohols. The methodologies outlined, from biocatalytic asymmetric reduction to lipase-

mediated kinetic resolution, represent powerful and scalable strategies for producing

enantiopure compounds. Accurate determination of enantiomeric purity via chiral
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chromatography is a critical and indispensable step in these processes. The principles and

protocols detailed in this guide are broadly applicable to other chiral molecules and are

fundamental to modern research and development in the pharmaceutical and chemical

industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. tandfonline.com [tandfonline.com]

2. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - PMC
[pmc.ncbi.nlm.nih.gov]

3. genoaint.com [genoaint.com]

4. 2-Octanol [webbook.nist.gov]

5. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]

6. 2-Octanol for synthesis 123-96-6 [sigmaaldrich.com]

7. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue -
PubMed [pubmed.ncbi.nlm.nih.gov]

8. Asymmetric Reduction of Ketones [sigmaaldrich.com]

9. researchgate.net [researchgate.net]

10. jocpr.com [jocpr.com]

11. researchgate.net [researchgate.net]

12. pubs.acs.org [pubs.acs.org]

13. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Technical Guide to the Chiral Properties, Synthesis,
and Analysis of 2-Octanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15433748#chiral-properties-of-1-tert-butoxyoctan-2-
ol]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15433748?utm_src=pdf-custom-synthesis
https://www.tandfonline.com/doi/full/10.3109/10242420903536870
https://pmc.ncbi.nlm.nih.gov/articles/PMC9059855/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9059855/
https://genoaint.com/product/2-octanol-capryl-alcohol/
https://webbook.nist.gov/cgi/cbook.cgi?ID=C123966&Mask=8
https://pubchem.ncbi.nlm.nih.gov/compound/2-Octanol
https://www.sigmaaldrich.com/BR/pt/product/mm/820925
https://pubmed.ncbi.nlm.nih.gov/18548304/
https://pubmed.ncbi.nlm.nih.gov/18548304/
https://www.sigmaaldrich.com/HK/zh/technical-documents/technical-article/chemistry-and-synthesis/reaction-design-and-optimization/asymmetric-reduction
https://www.researchgate.net/publication/291794850_Resolution_of_2-octanol_via_lipase-catalyzed_enantioselective_acetylation_in_organic_solvents
https://www.jocpr.com/articles/lipasescatalyzed-enantioselective-kinetic-resolution-of-alcohols.pdf
https://www.researchgate.net/publication/230572935_Syntheses_of_Enantiopure_Aliphatic_Secondary_Alcohols_and_Acetates_by_Bioresolution_with_Lipase_B_from_Candida_antarctica
https://pubs.acs.org/doi/10.1021/ja051576x
https://pmc.ncbi.nlm.nih.gov/articles/PMC3357535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3357535/
https://www.benchchem.com/product/b15433748#chiral-properties-of-1-tert-butoxyoctan-2-ol
https://www.benchchem.com/product/b15433748#chiral-properties-of-1-tert-butoxyoctan-2-ol
https://www.benchchem.com/product/b15433748#chiral-properties-of-1-tert-butoxyoctan-2-ol
https://www.benchchem.com/product/b15433748#chiral-properties-of-1-tert-butoxyoctan-2-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15433748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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